molecular formula C18H19NO3 B1194135 4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)- CAS No. 82644-36-8

4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-

Cat. No. B1194135
CAS RN: 82644-36-8
M. Wt: 297.3 g/mol
InChI Key: AOGVVFDNSYRXJL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(-)-3-hydroxynornuciferine is an aporphine alkaloid. It has a role as a metabolite.

Scientific Research Applications

Structural and Spectral Analysis

  • Structural Assignments and NMR Techniques : Research by Sobarzo-Sánchez et al. (2001) focused on the structural confirmation and complete assignment of 1H and 13C NMR spectra of derivatives of the alkaloid boldine, which includes the compound of interest, using one- and two-dimensional NMR techniques (Sobarzo-Sánchez et al., 2001).

  • Surface Enhanced Raman Scattering : Herrera et al. (2014) utilized prismatic silver nanoparticles in the surface enhanced Raman scattering study of the antioxidant alkaloid boldine, which is closely related to the compound (Herrera et al., 2014).

Chemical Synthesis and Reactivity

  • Synthesis and Theoretical Study : Sobarzo-Sánchez et al. (2006) synthesized related compounds and conducted a theoretical study using DFT methods, exploring local reactivity descriptors like Fukui functions (Sobarzo-Sánchez et al., 2006).

  • Palladium-Catalyzed Synthesis : Gies et al. (1999) explored the palladium-catalyzed synthesis of Dibenzo[de,g]quinolines, offering a novel approach to synthesizing the B-ring system of aporphine-related heterocycles (Gies et al., 1999).

Biological and Pharmacological Studies

  • Isolation from Piper argyrophylum : Simonsen et al. (1996) isolated a minor component from the methanol extract of stems of P. argyrophylum, which shares structural similarities with the compound (Simonsen et al., 1996).

  • Alkaloids from Litsea glutinosa : Yang et al. (2005) isolated new aporphine alkaloids from Litsea glutinosa, which includes compounds structurally related to "4H-Dibenzo(de,g)quinolin-3-ol" (Yang et al., 2005).

  • Synthesis and Antiproliferative Testing : Castro-Castillo et al. (2010) synthesized lakshminine, a related oxoisoaporphine alkaloid, and tested its antiproliferative properties against various cell lines (Castro-Castillo et al., 2010).

properties

CAS RN

82644-36-8

Product Name

4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-ol

InChI

InChI=1S/C18H19NO3/c1-21-17-15-11-6-4-3-5-10(11)9-13-14(15)12(7-8-19-13)16(20)18(17)22-2/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1

InChI Key

AOGVVFDNSYRXJL-CYBMUJFWSA-N

Isomeric SMILES

COC1=C2C3=CC=CC=C3C[C@@H]4C2=C(CCN4)C(=C1OC)O

SMILES

COC1=C2C3=CC=CC=C3CC4C2=C(CCN4)C(=C1OC)O

Canonical SMILES

COC1=C2C3=CC=CC=C3CC4C2=C(CCN4)C(=C1OC)O

Other CAS RN

82644-36-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-
Reactant of Route 2
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-
Reactant of Route 3
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-
Reactant of Route 4
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-
Reactant of Route 5
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-
Reactant of Route 6
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-

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